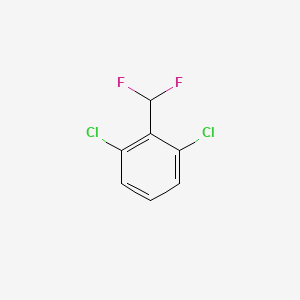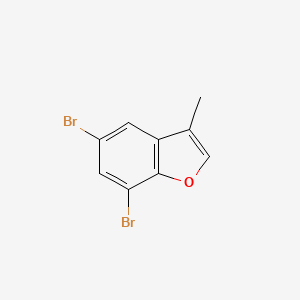
9,9-Didodecyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Didodecyl-9,10-dihydroacridine is a derivative of 9,10-dihydroacridine, a compound known for its diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. This compound is characterized by the presence of two dodecyl groups attached to the nitrogen atom at the 9th position of the acridine ring, which enhances its solubility and alters its electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-didodecyl-9,10-dihydroacridine typically involves the alkylation of 9,10-dihydroacridine with dodecyl halides. A common method is the Buchwald-Hartwig cross-coupling reaction, where 9,10-dihydroacridine is reacted with dodecyl bromide in the presence of a palladium catalyst and a suitable ligand . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Didodecyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert it back to its parent dihydroacridine form.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted acridines.
Applications De Recherche Scientifique
9,9-Didodecyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Photochemistry: The compound exhibits thermally activated delayed fluorescence (TADF), making it useful in photochemical studies.
Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown antibacterial activity, making them potential candidates for new antibacterial agents.
Mécanisme D'action
The mechanism of action of 9,9-didodecyl-9,10-dihydroacridine in its various applications involves its ability to interact with molecular targets through electronic and steric effects. In antibacterial applications, for example, the compound promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Known for its use in OLEDs and TADF applications.
Phenoxazine Derivatives: These compounds also exhibit TADF and are used in similar applications.
Benzothiadiazole Derivatives: These compounds are used in donor-acceptor systems for organic electronics.
Uniqueness
9,9-Didodecyl-9,10-dihydroacridine is unique due to the presence of long alkyl chains, which enhance its solubility and modify its electronic properties, making it more suitable for specific applications such as in organic electronics and photochemistry.
Propriétés
Formule moléculaire |
C37H59N |
|---|---|
Poids moléculaire |
517.9 g/mol |
Nom IUPAC |
9,9-didodecyl-10H-acridine |
InChI |
InChI=1S/C37H59N/c1-3-5-7-9-11-13-15-17-19-25-31-37(32-26-20-18-16-14-12-10-8-6-4-2)33-27-21-23-29-35(33)38-36-30-24-22-28-34(36)37/h21-24,27-30,38H,3-20,25-26,31-32H2,1-2H3 |
Clé InChI |
DTJJAAZNTKUCOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)





